![molecular formula C18H21N7O B3017697 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2319786-32-6](/img/structure/B3017697.png)
6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Comprehensive Analysis of 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
The compound this compound is a heterocyclic compound that is likely to have significant pharmaceutical importance due to the presence of the pyridazine and triazole moieties, which are common in medicinal chemistry. These structures are known for their potential biological activities and are often explored for drug development .
Synthesis Analysis
The synthesis of related triazolo-pyridazine compounds typically involves multi-step reactions starting with the formation of an intermediate, which is then further reacted to obtain the desired product. For instance, a similar compound was synthesized by treating an acetic acid derivative with a hydrazinylpyridazine in dichloromethane, followed by the addition of reagents like lutidine and TBTU under cold conditions. The final step involved heating with chloroamine T in ethanol . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely to involve similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) techniques. Density functional theory (DFT) calculations are often performed to compare theoretical and experimental values, providing insights into the electronic properties of the compound, such as the HOMO-LUMO energy gap and global reactivity descriptors .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from studies on similar molecules. For example, the cyclocondensation of triazolopyrimidine derivatives with hydroxylamine or hydrazine leads to the formation of new heterocyclic systems, indicating the potential for these compounds to undergo various chemical transformations . Additionally, the presence of a piperazine moiety can lead to bioactivation and the formation of reactive intermediates, as seen in related studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of intermolecular hydrogen bonds and other interactions, such as C-Cl...cg interactions, can affect the compound's crystallization and stability. The monoclinic crystal system and space group P21/c are common for such compounds, which could also apply to the compound . The HOMO-LUMO gap and reactivity descriptors provide information on the compound's chemical stability and reactivity .
Scientific Research Applications
Antidiabetic Potential
The compound has been investigated for its potential as an antidiabetic medication through its Dipeptidyl peptidase-4 (DPP-4) inhibition capabilities. A study synthesized a series of triazolo-pyridazine-6-yl-substituted piperazines, evaluating their insulinotropic activities and antioxidant properties, revealing significant DPP-4 inhibition and potential for diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antihistaminic and Anti-inflammatory Effects
Research into eosinophil infiltration inhibitors with antihistaminic activity identified triazolo[4,3-b]pyridazine derivatives as potent antihistamines with a specific focus on inhibiting eosinophil infiltration. This study highlighted the compound's promise in treating allergic conditions like atopic dermatitis and allergic rhinitis, showcasing its dual antihistaminic and anti-inflammatory activities (Gyoten et al., 2003).
Cancer Treatment Applications
Triazolo[4,3-b]pyridazine derivatives have been explored as androgen receptor downregulators for the treatment of advanced prostate cancer. Modifications to a lead compound resulted in AZD3514, undergoing clinical trials, indicating the compound's significant role in prostate cancer therapeutics (Bradbury et al., 2013).
Neuroprotective and Analgesic Activities
A study focusing on the synthesis of derivatives from 2-chloro-6-ethoxy-4-acetylpyridine demonstrated the compound's potential in exhibiting analgesic and antiparkinsonian activities. This suggests its application in developing treatments for Parkinson's disease and pain management (Amr, Maigali, & Abdulla, 2008).
Adenosine A2A Receptor Antagonism
Novel bicyclic piperazine derivatives of triazolotriazine and triazolopyrimidines have shown high affinity and excellent selectivity for the adenosine A2A receptor. This property is crucial for developing therapies for neurological disorders, including Parkinson's disease, by targeting the adenosine A2A receptor to modulate neuroactivity (Peng et al., 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-2-14(1)15-9-18(20-11-19-15)26-10-13-5-7-24(8-6-13)17-4-3-16-22-21-12-25(16)23-17/h3-4,9,11-14H,1-2,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQOMGBKQPSPFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.